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Compound of Interest

Compound Name: Proguanil-d4
Cat. No.: B12393422
Get Quote
\ J

This technical guide provides a comprehensive overview of the chemical structure, properties,
and metabolic pathways of Proguanil-d4, a deuterated analog of the antimalarial drug
Proguanil. This document is intended for researchers, scientists, and professionals in drug
development, offering detailed data, experimental protocols, and visual representations of key
processes.

Chemical Structure and Identification

Proguanil-d4 is a synthetic biguanide derivative, structurally similar to Proguanil, with four
deuterium atoms incorporated into its structure. This isotopic labeling is primarily for use as an
internal standard in pharmacokinetic and metabolic studies.

Chemical Structure of Proguanil-d4:
(A 2D chemical structure image would be placed here in a final document)

Table 1: Chemical Identification of Proguanil and Proguanil-d4
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Identifier Proguanil Proguanil-d4

1-(4-chlorophenyl)-5-(propan- 1-(4-chlorophenyl)-5-(propan-

IUPAC Name _ _ _ _
2-yl)biguanide 2-yl-d4)biguanide

Chemical Formula C11H16CINs[1] C11H12D4CINs[2][3]

Molecular Weight 253.73 g/mol [1] 257.77 g/mol

CAS Number 500-92-5[4] 1189805-15-9[3]
Chlorguanide, )

Synonyms ) Deuterated Proguanil
Chloroguanide[4]

Physicochemical Properties

The physicochemical properties of Proguanil-d4 are comparable to those of Proguanil, with
minor differences attributable to the isotopic labeling.

Table 2: Physicochemical Properties of Proguanil and Proguanil-d4

Property Proguanil Proguanil-d4

Physical State Solid[5] Solid

Not explicitly available,
Melting Point 129-131 °CJ5] expected to be similar to

Proguanil.

Sparingly soluble in water.
Solubility Soluble in ethanol, DMSO, and
dimethyl formamide.[6]

Expected to have similar

solubility to Proguanil.

) Expected to be a strong basic
pKa Strong basic compound[7]
compound.

Expected to be similar to
LogP 1.63 ]
Proguanil.

Spectroscopic Data
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Spectroscopic analysis is crucial for the identification and characterization of Proguanil-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for Proguanil-d4 are not readily available in the public domain, the
expected shifts can be inferred from the structure of Proguanil. The deuterium substitution on

the isopropyl group would lead to the disappearance of the corresponding proton signals in the
IH NMR spectrum and a characteristic multiplet in the 13C NMR spectrum due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the identity and purity of Proguanil-d4.
The presence of four deuterium atoms results in a molecular ion peak that is 4 m/z units higher
than that of unlabeled Proguanil.

Table 3: Mass Spectrometry Data for Proguanil

lonization Mode Precursor lon (m/z) Product lons (m/z)

Positive ESI 254.1 170.1,128.1, 113.1

Note: The fragmentation pattern for Proguanil-d4 would show corresponding shifts in the mass
of the fragments containing the deuterated isopropyl group.

Experimental Protocols
Synthesis of Proguanil

A general synthesis for Proguanil involves the reaction of 4-chlorophenyl dicyandiamide with
isopropylamine.[8][9]

Reaction Scheme:

Isopropylamine,
4-Chlorophenyl Heat
dicyandiamide

P Proguanil

Click to download full resolution via product page
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Synthesis of Proguanil

Materials:

 4-chlorophenyl dicyandiamide

e |sopropylamine

e Suitable solvent (e.g., ethanol/water mixture)[8]

o Copper sulfate (catalyst)[8]

Procedure:

Dissolve 4-chlorophenyl dicyandiamide in the solvent system.

Add isopropylamine and the copper sulfate catalyst.

Reflux the mixture for several hours.

After cooling, the product can be precipitated and purified by recrystallization.

Note: The synthesis of Proguanil-d4 would follow a similar procedure, utilizing deuterated
isopropylamine.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)

HPLC is a standard method for the quantification of Proguanil and its metabolites in biological
matrices.

Table 4: Example HPLC Method for Proguanil Analysis
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Parameter Condition

C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5

Column
Hm)[10]
) Acetonitrile and a buffer (e.g., phosphate or
Mobile Phase )
ammonium acetate)[10][11]
Flow Rate 1.0 - 1.5 mL/min[10][11]
Detection UV at ~254 nm[12]
Injection Volume 20 pL
Run Time ~10-15 minutes

Proguanil-d4, being an internal standard, would be added to samples before extraction and
analysis. Its retention time would be very similar to that of Proguanil.

Metabolic Pathway and Mechanism of Action

Proguanil is a prodrug that requires metabolic activation to exert its antimalarial effect.

Metabolic Activation

Proguanil is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, to its
active metabolite, cycloguanil.[1][13]

CYP2C19 (Liver) peerg Oxidation & Cyelization -

Click to download full resolution via product page

Metabolic Conversion of Proguanil

Mechanism of Action: Dihydrofolate Reductase (DHFR)
Inhibition
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Cycloguanil, the active metabolite, is a potent inhibitor of the enzyme dihydrofolate reductase
(DHFR) in the malaria parasite.[1][14] DHFR is a crucial enzyme in the folate biosynthesis
pathway, which is essential for the synthesis of nucleic acids and some amino acids.[15][16]
[17][18][19] By inhibiting DHFR, cycloguanil disrupts DNA synthesis and repair in the parasite,
leading to its death.[19]

Malaria Parasite

Cycloguanil

Inhibition

Dihydrofolate
Reductase (DHFR)

Dihydrofolate (DHF)

NADPH -> NADP+

DNA Synthesis
& Repair
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Mechanism of DHFR Inhibition

Conclusion
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Proguanil-d4 serves as an essential tool for the accurate quantification of Proguanil in
biological samples, facilitating detailed pharmacokinetic and metabolic research. Its chemical
and physical properties are nearly identical to its non-deuterated counterpart, with the key
difference being its increased mass, which is readily detectable by mass spectrometry.
Understanding the metabolic activation of Proguanil to cycloguanil and its subsequent inhibition
of parasitic DHFR is fundamental to comprehending its antimalarial efficacy. The experimental
protocols and data presented in this guide provide a solid foundation for researchers working
with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/23573547/
https://pubmed.ncbi.nlm.nih.gov/23573547/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-proguanil-hydrochloride
https://pubmed.ncbi.nlm.nih.gov/8195828/
https://pubmed.ncbi.nlm.nih.gov/8195828/
https://en.wikipedia.org/wiki/Dihydrofolate_reductase
https://pmc.ncbi.nlm.nih.gov/articles/PMC3074011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3074011/
https://synapse.patsnap.com/article/what-are-dhfr-inhibitors-and-how-do-they-work
https://pubmed.ncbi.nlm.nih.gov/18804698/
https://pubmed.ncbi.nlm.nih.gov/18804698/
https://www.benchchem.com/product/b12393422/docs#an-in-depth-technical-guide-to-proguanil-d4-chemical-structure-and-properties
https://www.benchchem.com/product/b12393422/docs#an-in-depth-technical-guide-to-proguanil-d4-chemical-structure-and-properties
https://www.benchchem.com/product/b12393422/docs#an-in-depth-technical-guide-to-proguanil-d4-chemical-structure-and-properties
https://www.benchchem.com/product/b12393422/docs#an-in-depth-technical-guide-to-proguanil-d4-chemical-structure-and-properties
https://www.benchchem.com/product/b12393422?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393422?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393422?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

